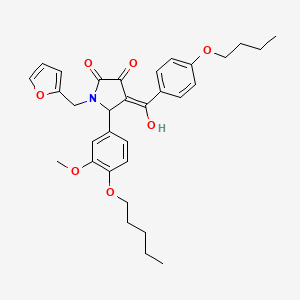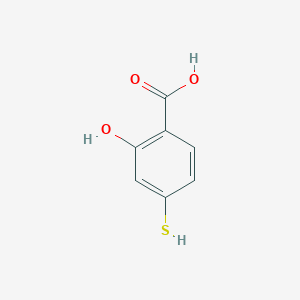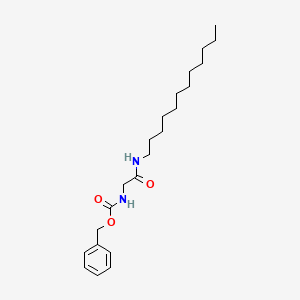
dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a fluorophenyl group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction typically takes place in solvents like toluene or xylene and yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluorophenyl)pyrazoles: These compounds share the fluorophenyl group but may have different substituents on the pyrazole ring.
Dimethyl pyrazole derivatives: These compounds have similar ester groups but may lack the fluorophenyl group.
Uniqueness
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of the fluorophenyl group and the ester functionalities. This combination can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C13H11FN2O4 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
dimethyl 1-(2-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11FN2O4/c1-19-12(17)8-7-16(15-11(8)13(18)20-2)10-6-4-3-5-9(10)14/h3-7H,1-2H3 |
Clave InChI |
DQPZRZBAPCPLEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)





![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)

![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)
